2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a triazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: 2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity.
Pyridine-3-carbaldehyde derivatives: These compounds share the pyridine ring and the aldehyde functional group.
Uniqueness
2-(Dimethyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde is unique due to the combination of the triazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N4O |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c1-7-12-8(2)14(13-7)10-9(6-15)4-3-5-11-10/h3-6H,1-2H3 |
InChI Key |
YGMLSWBIGXXGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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